molecular formula C19H29N3O B15029599 8-ethyl-6-(hexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-ethyl-6-(hexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B15029599
M. Wt: 315.5 g/mol
InChI Key: YKKZMWRYMCRHGO-UHFFFAOYSA-N
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Description

8-ETHYL-6-(HEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines pyridine and pyrano moieties

Preparation Methods

The synthesis of 8-ETHYL-6-(HEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyrano[3,4-c]pyridine scaffold. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

8-ETHYL-6-(HEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ETHYL-6-(HEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrano[3,4-c]pyridine derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

8-ethyl-6-(hexylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C19H29N3O/c1-5-7-8-9-10-21-18-15(12-20)14-11-19(3,4)23-13-16(14)17(6-2)22-18/h5-11,13H2,1-4H3,(H,21,22)

InChI Key

YKKZMWRYMCRHGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)CC)C#N

Origin of Product

United States

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